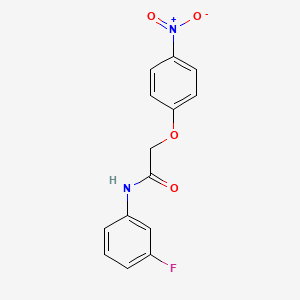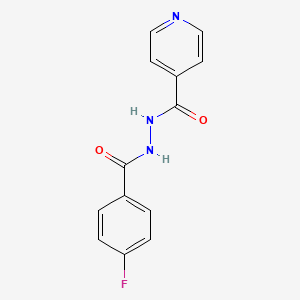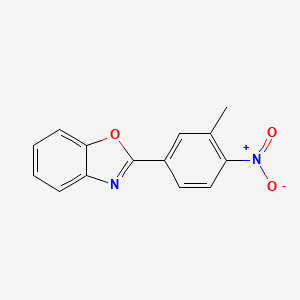![molecular formula C13H15NO4S B5738237 N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine, also known as GAT1 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications in neurological disorders such as epilepsy and addiction.
Mecanismo De Acción
The mechanism of action of N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine involves the inhibition of the N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine transporter, which is responsible for the reuptake of GABA. By inhibiting N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine, this compound increases the concentration of extracellular GABA, which can reduce the excitability of neurons and prevent seizures.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine are related to its ability to increase the concentration of extracellular GABA. This can lead to a reduction in the excitability of neurons and prevent seizures. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential therapeutic applications in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine is its selectivity for the N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine transporter, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the potential therapeutic applications of this compound are still being investigated, and more research is needed to fully understand its effects.
Direcciones Futuras
There are several future directions for the research on N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine. One potential direction is to investigate its effects on other neurological disorders such as anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods to improve the yield and purity of this compound.
Métodos De Síntesis
The synthesis of N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine involves several steps, including the protection of the carboxylic acid group, the coupling of the protected amino acid with the thienylacetylene derivative, and the deprotection of the carboxylic acid group. The final product is obtained through a purification process using chromatography techniques.
Aplicaciones Científicas De Investigación
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine has been extensively investigated for its potential therapeutic applications in neurological disorders such as epilepsy and addiction. It is a selective inhibitor of the N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine transporter, which is responsible for the reuptake of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. By inhibiting N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine, this compound increases the concentration of extracellular GABA, which can reduce the excitability of neurons and prevent seizures.
Propiedades
IUPAC Name |
3-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-13(2,18)7-5-9-3-4-10(19-9)12(17)14-8-6-11(15)16/h3-4,18H,6,8H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQHGKOHCKROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)


![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)




![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)